4-Bromogramine
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Overview
Description
It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals . The compound is characterized by the presence of a bromine atom at the 4-position of the indole ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromogramine can be synthesized through various methods. One common synthetic route involves the bromination of 1H-indole-3-methanamine followed by N,N-dimethylation. The reaction typically employs tetrabutyl ammonium fluoride in tetrahydrofuran as a solvent, with a reaction time of approximately 4 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromogramine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Coupling Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted indoles.
Oxidation Products: Oxidation can lead to the formation of indole-3-carboxylic acids.
Reduction Products: Reduction typically yields indoline derivatives.
Scientific Research Applications
4-Bromogramine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromogramine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to certain enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4-Bromoindole: Shares the bromine substitution but lacks the dimethylamino group.
5-Bromogramine: Similar structure with bromine at the 5-position.
4-Chlorogramine: Chlorine substitution instead of bromine.
Uniqueness: 4-Bromogramine’s unique combination of the bromine atom and the dimethylamino group at the indole ring makes it distinct. This combination enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLZJGWWMSKGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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